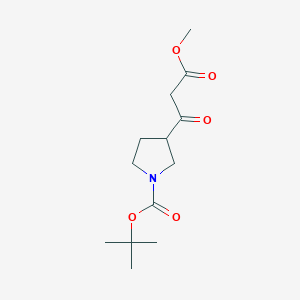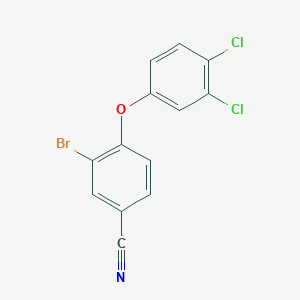
N,4-diethylaniline hydrochloride
Overview
Description
N,4-diethylaniline hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of aniline, where the nitrogen atom is bonded to two ethyl groups and the para position of the benzene ring is substituted with an ethyl group. This compound is typically found as a crystalline solid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,4-diethylaniline hydrochloride can be synthesized through the alkylation of aniline with diethylamine, followed by the addition of hydrochloric acid. The reaction typically involves heating aniline with diethylamine in the presence of an acid catalyst, such as hydrochloric acid, to form N,4-diethylaniline. The resulting solution is then cooled to precipitate this compound crystals .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to be efficient, environmentally friendly, and cost-effective. The reaction is carried out under anhydrous conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N,4-diethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products Formed
Oxidation: Nitro-N,4-diethylaniline, nitroso-N,4-diethylaniline.
Reduction: N,4-diethylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,4-diethylaniline hydrochloride has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Dye Manufacturing: It is used in the production of azo disperse dyes.
Pharmaceuticals: It acts as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the synthesis of agrochemical products.
Polymerization Activators: It is used as a polymerization activator in the curing of acrylic resins.
Mechanism of Action
The mechanism of action of N,4-diethylaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound’s amine group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. These interactions enable the compound to act as an intermediate in various chemical reactions, facilitating the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylaniline: Similar structure but lacks the hydrochloride group.
N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylbenzylamine: Similar structure but with a benzyl group instead of an ethyl group.
Uniqueness
N,4-diethylaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N,4-diethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-5-7-10(8-6-9)11-4-2;/h5-8,11H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRSWAUIDQSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417363-66-6 | |
| Record name | Benzenamine, N,4-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417363-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)



![2-Methylbenzo[d]thiazole-4-carbaldehyde](/img/structure/B1407303.png)
amine](/img/structure/B1407304.png)

![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)


